2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is an organic compound characterized by the presence of fluorine and trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical behavior, enhancing their stability and reactivity.
Preparation Methods
The synthesis of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile typically involves multiple steps, including aromatic nitration and cyanation reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The presence of fluorine and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile can be compared with other fluorinated aromatic compounds, such as:
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-methyl-3-(trifluoromethyl)benzonitrile These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications. The unique combination of fluorine and trifluoromethyl groups in this compound distinguishes it from other related compounds, offering distinct advantages in terms of stability and reactivity .
Properties
IUPAC Name |
2-fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-12-5-2-6-13(11(12)8-19)20-10-4-1-3-9(7-10)14(16,17)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYSVZZCJKZEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.